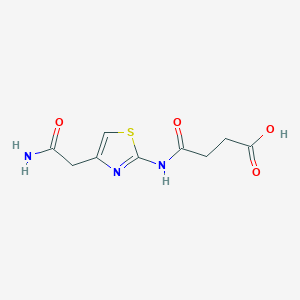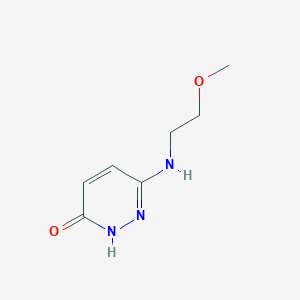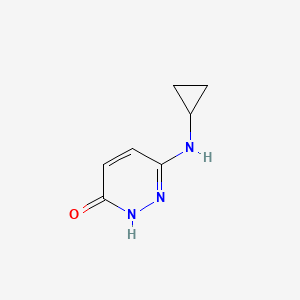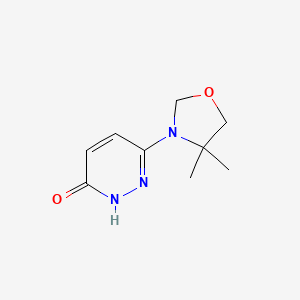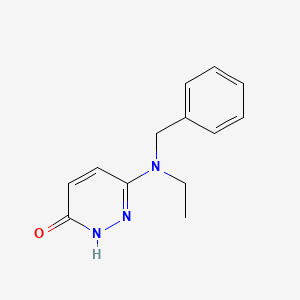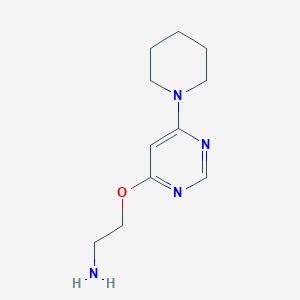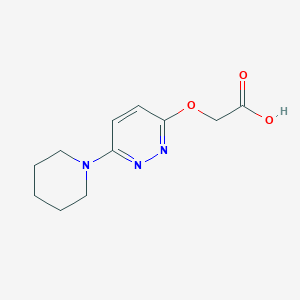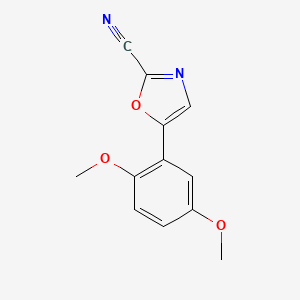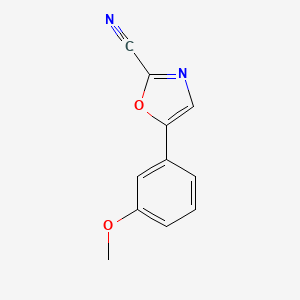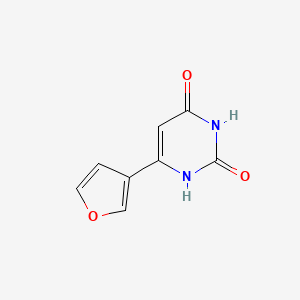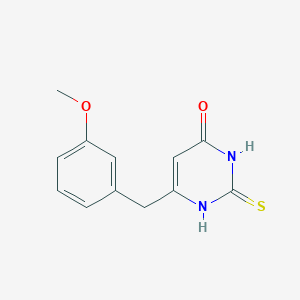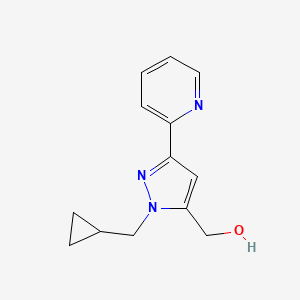
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
Vue d'ensemble
Description
“(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular formula C10H13NO .
Synthesis Analysis
A catalyst-free synthesis method has been reported for the synthesis of N-pyridin-2-yl substituted carbamates, which could potentially be applied to the synthesis of “(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol”. This method utilizes easily accessible N-hetaryl ureas and alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol” such as melting point, boiling point, density, molecular weight, and toxicity information can be found on chemical databases .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on synthesizing various complexes and derivatives of pyrazole and pyridine compounds for structural and spectral analysis. For instance, Gloria Sairem et al. (2012) synthesized cyclic π-perimeter hydrocarbon platinum group metal complexes with pyrazole-derived ligands, providing insights into the structural characteristics of these compounds through spectral and single crystal XRD studies (Sairem et al., 2012). This research contributes to the understanding of complexation behavior and the potential for creating novel catalysts or functional materials.
Antimicrobial Activities
Several studies have focused on synthesizing pyrazoline and pyridine derivatives to evaluate their antimicrobial properties. Satyender Kumar et al. (2012) synthesized a series of pyrazoline derivatives containing pyridin-4-yl)methanones, demonstrating significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).
Catalytic and Inhibition Activities
Research on pyrazole and pyridine derivatives extends to their application in catalysis and corrosion inhibition. A. Mouadili et al. (2013) investigated the catecholase activities of copper complexes with pyrazole and pyridine-based ligands, revealing how variations in ligand structure affect catalytic activity (Mouadili et al., 2013). K. Tebbji et al. (2005) studied the corrosion inhibition of steel by pyridine–pyrazole type compounds, demonstrating their efficiency as inhibitors, which could lead to applications in corrosion protection (Tebbji et al., 2005).
Anticancer Potential
Investigations into the potential anticancer applications of pyrazole-pyridine compounds have also been conducted. H. Bonacorso et al. (2014) synthesized a series of pyrazolyl-nicotinic acids and their derivatives, exploring their potential as scaffolds for anticancer agents (Bonacorso et al., 2014).
Propriétés
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h1-3,6-7,10,17H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBGGYBDVWYMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



